Lipophilicity Control: XLogP3 Comparison Against Cyclopentyl and Direct-Linker Analogs
The target compound exhibits a computed XLogP3 of 3.5, which is 1.1 log units lower than the cyclopentyl analog (XLogP3 = 4.6) [1][2]. This places the target compound within Lipinski-compatible lipophilicity space (LogP ≤ 5), whereas the cyclopentyl analog approaches the upper boundary where poor aqueous solubility and higher metabolic clearance risk become significant concerns. Compared to the methylene-bridged analog (LogP = 3.57), the target compound achieves a marginally lower LogP (−0.07 units) despite having 58 g/mol higher molecular weight, attributable to the polarity contribution of the ether oxygen in the propoxy linker .
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3/LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 (PubChem computed) |
| Comparator Or Baseline | Cyclopentyl analog (CAS 1875823-71-4): XLogP3 = 4.6; Methylene-bridged analog (CAS 180331-51-5): LogP = 3.57 |
| Quantified Difference | ΔXLogP3 = −1.1 vs. cyclopentyl analog; ΔLogP ≈ −0.07 vs. methylene-bridged analog |
| Conditions | Computed values from PubChem XLogP3 3.0 algorithm and vendor-provided LogP; no experimental logP data available for these specific compounds |
Why This Matters
A 1.1 log unit reduction in lipophilicity corresponds to an approximately 12.6-fold lower predicted octanol-water partition coefficient, which is a meaningful difference for achieving balanced aqueous solubility and membrane permeability in lead optimization.
- [1] PubChem CID 130588743. ({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene. Computed Properties: XLogP3-AA = 3.5. National Center for Biotechnology Information. View Source
- [2] Kuujia. [[3-[1-(Chloromethyl)cyclopentyl]propoxy]methyl]benzene, CAS 1875823-71-4. Computed Properties: XLogP3 = 4.6; MW: 266.81 g/mol. View Source
